Lanthanum(III) phosphate

Overview

Description

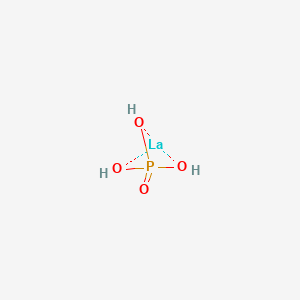

Lanthanum(III) phosphate, also known as this compound, is a useful research compound. Its molecular formula is LaPO4 and its molecular weight is 236.901 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Lanthanum(III) phosphate primarily targets dietary phosphate in the gastrointestinal tract . It is used to treat elevated phosphate levels, primarily in patients with chronic kidney disease .

Mode of Action

This compound reduces the absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction with its targets results in a decrease in both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphate absorption pathway in the gastrointestinal tract . By binding to dietary phosphate and preventing its absorption in the intestine, it effectively manages hyperphosphatemia .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of serum phosphate levels in patients with end-stage renal disease . By forming insoluble lanthanum phosphate complexes that pass through the GI tract unabsorbed, it effectively reduces the absorption of dietary phosphate .

Action Environment

The action of this compound can be influenced by environmental factors such as pH, presence of co-existing ions, and organic matter . Increased La solubilization can occur under some environmental conditions, including at moderately acidic pH values (i.e., < 4.5-5.6), highly saline conditions, and in the presence of organic matter . Dissolved la will likely undergo hydrolysis, bind to organic matter, and combine with phosphate to precipitate rhabdophane (lapo4·h2o), all of which reduce the bioavailability of la in aquatic environments .

Biochemical Analysis

Biochemical Properties

Lanthanum(III) phosphate has been found to interact with various biomolecules. For instance, it has been shown to form complexes with proteins such as lanmodulin, a protein that displays unprecedented affinity and selectivity for lanthanides . These interactions are believed to be facilitated by the unique coordination chemistry of lanthanides, which allows them to bind to a wide range of ligands .

Cellular Effects

This compound has been observed to have significant effects on cells. For example, it has been found to influence the osteogenic differentiation of bone marrow stromal cells . Moreover, it has been reported to have an impact on cell viability, with certain concentrations inhibiting cell viability .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This property allows it to bind dietary phosphate, thereby reducing its absorption and lowering serum phosphate levels .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, it has been found that the compound’s ability to bind phosphate and reduce its absorption remains consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. For instance, in a study involving cats with chronic kidney disease, different dosages of Lanthanum(III) nitrate, a related compound, were found to have varying effects on serum phosphate levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to play a role in the regulation of phosphate metabolism, acting as a phosphate binder to control the levels of phosphate in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is largely dependent on its form and the specific biological context. For instance, it has been found that Lanthanum(III) nitrate can be transported and absorbed mainly via M cells in the gastrointestinal tract .

Biological Activity

Lanthanum(III) phosphate (LaPO₄) is a compound that has garnered attention for its biological activity, particularly in the context of managing phosphate levels in patients with chronic kidney disease (CKD) and its potential applications in drug delivery systems. This article synthesizes current research findings, case studies, and biochemical properties related to the biological activity of LaPO₄.

Phosphate Binding

this compound functions primarily as a phosphate binder. It reduces serum phosphate levels by forming insoluble complexes that are not absorbed in the gastrointestinal tract. This mechanism is particularly beneficial for patients with end-stage renal disease, where hyperphosphatemia is a common complication.

Biochemical Pathways

The action of LaPO₄ involves several biochemical pathways, notably the regulation of phosphate metabolism. Studies have shown that La can effectively bind dietary phosphate, thus controlling its absorption and maintaining lower serum phosphate levels .

Cellular Effects

Influence on Cell Viability

Research indicates that LaPO₄ can influence the viability of bone marrow stromal cells (BMSCs). For instance, low concentrations of lanthanum chloride (LaCl₃) have been shown to enhance BMSC viability under high phosphate conditions, while higher concentrations can induce apoptosis . This dual effect suggests that lanthanum compounds may have both therapeutic and toxicological implications depending on dosage.

Lanthanum Deposition in Patients

A notable study involved 25 patients undergoing dialysis who were diagnosed with lanthanum phosphate deposition in the gastroduodenal mucosa. The study utilized endoscopic examinations and confirmed the presence of lanthanum using scanning electron microscopy (SEM). Symptoms leading to diagnosis included nausea and reflux, with endoscopic findings often revealing nonspecific mucosal changes .

| Case Study Summary | Patient Age Range | Total Daily Dose of La Carbonate | Common Symptoms |

|---|---|---|---|

| 5 patients with lanthanum deposition | 29-66 years | 3,000 - 6,000 mg | Nausea, reflux |

The study highlighted that lanthanum deposition could be reversible after cessation of therapy, indicating a need for careful monitoring in patients receiving lanthanum carbonate treatment .

Phosphate Removal from Water

Lanthanum(III)-containing materials have been extensively studied for their ability to remove phosphate from water, thereby preventing eutrophication. These materials demonstrate high binding affinity for phosphate across various environmental conditions, making them effective for ecological applications .

siRNA Delivery Systems

Recent advancements have explored the use of LaPO₄ in drug delivery systems, particularly for cancer treatment. Chitosan-coated siRNA-loaded lanthanum phosphate nanoparticles were developed to enhance the delivery of therapeutic agents to colorectal cancer cells. In vitro studies showed significant tumor growth inhibition in animal models following treatment with these nanoparticles .

Safety and Environmental Considerations

While LaPO₄ shows promise in both clinical and environmental applications, safety concerns regarding its accumulation and potential toxicity necessitate further research. The solubility of lanthanum can increase under certain conditions (e.g., acidic environments), which may lead to bioavailability issues and ecological impacts if released into aquatic systems .

Properties

IUPAC Name |

lanthanum;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXQXPFOXZHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.901 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-59-1, 14913-14-5 | |

| Record name | Lanthanum phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum(III) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014913145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.